2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline
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Overview
Description
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a chemical compound with a complex structure that includes a fluorine atom, a nitro group, and a pyridinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline typically involves the nitration of pyridines with nitric acid . The process requires careful control of reaction conditions to ensure the correct placement of the nitro group on the pyridinyl ring. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps to isolate the desired product. The use of advanced techniques such as chromatography and recrystallization ensures high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline involves its interaction with specific molecular targets. The nitro group and fluorine atom play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-nitropyridine: Similar structure but lacks the aniline group.
4-Fluoro-2-nitroaniline: Similar structure but lacks the pyridinyl ring.
2-Fluoro-4-nitroaniline: Similar structure but lacks the pyridinyl ring and has a different substitution pattern.
Uniqueness
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is unique due to the presence of both a fluorine atom and a nitro group on a pyridinyl ring, which imparts distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications.
Biological Activity
Overview
2-Fluoro-4-[(5-nitro-2-pyridinyl)oxy]aniline is a chemical compound characterized by its complex structure, which includes a fluorine atom, a nitro group, and a pyridinyl ring. This compound has garnered attention in scientific research due to its potential biological activities and applications in medicinal chemistry.
- Molecular Formula : C11H8FN3O3
- CAS Number : 303994-66-3
- Structure : The compound features a fluorinated aniline with a nitro-substituted pyridine moiety, which contributes to its unique reactivity and potential interactions with biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro group and the fluorine atom enhances its binding affinity and reactivity, making it a candidate for further pharmacological studies.
Potential Interactions:
- Enzymatic Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It could act as a modulator for certain receptors, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have explored the anticancer potential of related compounds with similar structural features. For instance, derivatives of aniline compounds have shown significant cytotoxicity against various cancer cell lines. The following table summarizes some findings related to similar compounds:
Compound Name | Cell Line Tested | IC50 Value (µM) | Reference |
---|---|---|---|
Compound 1 | MCF7 (Breast) | 1.88 ± 0.11 | |
Compound 2 | A375 (Melanoma) | 4.2 | |
Compound 3 | Hep-2 (Laryngeal) | 3.25 | |
Compound 4 | P815 (Mastocytoma) | 17.82 |
These findings suggest that modifications to the aniline structure can lead to enhanced anticancer properties, indicating that this compound may exhibit similar or improved activities.
Case Studies
- Inhibitory Effects on Cancer Cells : A study investigated the effects of various aniline derivatives on cancer cell proliferation. Compounds structurally similar to this compound demonstrated promising results with IC50 values indicating significant inhibitory effects on cell growth, particularly in breast and lung cancer cell lines .
- Mechanistic Insights : Research has indicated that compounds with a nitro group can undergo metabolic activation leading to reactive intermediates that may contribute to their cytotoxic effects against cancer cells. This highlights the importance of understanding the metabolic pathways involved when evaluating the biological activity of such compounds .
Properties
IUPAC Name |
2-fluoro-4-(5-nitropyridin-2-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3O3/c12-9-5-8(2-3-10(9)13)18-11-4-1-7(6-14-11)15(16)17/h1-6H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHUPORJDGFXNS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=NC=C(C=C2)[N+](=O)[O-])F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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